molecular formula C19H19FN6O2 B6514810 5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 892283-61-3

5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6514810
CAS RN: 892283-61-3
M. Wt: 382.4 g/mol
InChI Key: XDLTXZMMDMIHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is 382.15535203 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (e.g., aryl or vinyl boronic acids with aryl or vinyl halides). The mild reaction conditions and functional group tolerance make SM coupling widely applicable in synthetic chemistry . In the context of our compound, it could serve as a valuable boron reagent for SM coupling reactions.

Hydromethylation via Protodeboronation

Protodeboronation refers to the removal of a boron group from a boronic ester, leading to the formation of a carbon-hydrogen bond. Recent research has explored radical-based methods for protodeboronation, enabling transformations like anti-Markovnikov alkene hydromethylation. Our compound might participate in such reactions, contributing to the synthesis of complex molecules .

Crystalline Forms and Solid Dispersions

Apart from its reactivity, our compound’s crystalline forms and amorphous solid dispersions are of interest. These forms impact solubility, stability, and bioavailability in drug development. Investigating different crystalline structures and their properties could enhance pharmaceutical applications .

Free Radical Reactions at the Benzylic Position

The benzylic position (adjacent to an aromatic ring) is susceptible to free radical reactions. For instance, N-bromosuccinimide (NBS) can abstract a hydrogen atom from the benzylic position, leading to the formation of a radical intermediate. Our compound’s structure suggests potential reactivity at the benzylic position, which could be explored further .

properties

IUPAC Name

5-amino-1-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-4-3-5-12(2)16(11)23-15(27)10-26-18(21)17(24-25-26)19(28)22-14-8-6-13(20)7-9-14/h3-9H,10,21H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLTXZMMDMIHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.